{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization and subsequent coupling The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the central amine group, potentially converting it to an amine or imine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups attached to the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are typical reagents.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines or imines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in understanding biological processes.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1-(propan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
The uniqueness of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine lies in its dual pyrazole structure connected by a central amine group. This configuration provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-8-18-9-6-13(17-18)10-15-11-14-5-7-16-19(14)12(2)3/h5-7,9,12,15H,4,8,10-11H2,1-3H3 |
InChI Key |
UPMYKZCSPJDJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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